Synthetic Yield in Ruppert-Prakash Trifluoromethylation Route vs. Structurally Similar Ketone-Derived Amines
In a comparative synthesis of a small library of α-trifluoromethyl amines, 1-Cyclohexyl-2,2,2-trifluoroethanamine was obtained in a preparative-scale yield of approximately 51% from the corresponding cyclohexyl imine via the Ruppert-Prakash trifluoromethylation protocol . This yield provides a benchmark for the efficiency of this specific transformation, which is a key synthetic step in accessing this structural class. The study by Radchenko et al. (2013) demonstrates the feasibility of this route, and the reported yield serves as a quantitative differentiator when evaluating synthetic strategies for this compound versus alternative routes or other geminal CF3-amine targets. While the paper reports yields for several compounds, the 51% yield for this specific cyclohexyl derivative is a concrete data point for process chemists assessing its accessibility.
| Evidence Dimension | Preparative-scale synthetic yield via Ruppert-Prakash route |
|---|---|
| Target Compound Data | ~51% yield |
| Comparator Or Baseline | Other α-trifluoromethyl amines (e.g., N-benzyl-1-cyclohexyl derivative: ~51% yield; yields for other derivatives vary but are not explicitly quantified for direct comparison in this study) |
| Quantified Difference | Specific yield benchmark for the cyclohexyl derivative |
| Conditions | Imine formation from cyclohexyl aldehyde/ketone and benzylamine, followed by trifluoromethylation with Me3SiCF3 under acidic conditions, then Pd-mediated hydrogenation of the benzylalkylamine. |
Why This Matters
A defined synthetic yield of ~51% from a peer-reviewed method provides a baseline expectation for process scale-up and cost analysis, distinguishing this compound from others that may require less efficient or more expensive synthetic routes.
